molecular formula C7H3ClN2O6 B11718547 2-Chloro-4,5-dinitrobenzoic acid CAS No. 33458-98-9

2-Chloro-4,5-dinitrobenzoic acid

Cat. No.: B11718547
CAS No.: 33458-98-9
M. Wt: 246.56 g/mol
InChI Key: YNOPZLWHBMWCPX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dinitrobenzoic acid: is an organic compound with the molecular formula C7H3ClN2O6 and a molecular weight of 246.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chlorine and nitro groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dinitrobenzoic acid typically involves the nitration of 2-chloro-4-nitrobenzoic acid. The process includes the following steps :

    Reactants: 2-chloro-4-nitrobenzoic acid, sulfuric acid, and red fuming nitric acid.

    Reaction Conditions: The reaction mixture is heated to 90°C for 40 minutes.

    Procedure: The suspension is allowed to cool and then quenched with ice water. The resulting solid is filtered and washed with water to obtain this compound with a yield of 95%.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound’s structure features:

  • A benzene ring with carboxylic acid (-COOH) , chlorine (Cl) , and two nitro groups (-NO₂) at positions 2, 4, and 5.

  • SMILES notation : OC(=O)C1=CC(=C(C=C1Cl)[N+]([O-])=O)[N+]([O-])=O .

Reactivity Influencing Factors

  • Electron-withdrawing groups : The nitro groups and chlorine deactivate the aromatic ring, favoring nucleophilic aromatic substitution (NAS) over electrophilic substitution.

  • Acidic carboxylic group : Facilitates deprotonation, enabling reactions such as:

    • Coordination chemistry : Forms metal complexes (e.g., with Ag, Ni) via carboxylate ligands .

    • Hydrogen bonding : Engages in intermolecular interactions (e.g., in cocrystals with 3-aminobenzoic acid) .

Coordination Chemistry and Complex Formation

The compound acts as a ligand in metal complexes, exhibiting diverse interactions:

Example Complexes

  • [Ni(4-NB)₂(H₂O)₄]·2H₂O : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli at 100 μg/mL .

  • [Ag₂(3-NB)₂(DAC)] : Shows higher activity than free ligands against Candida albicans and Staphylococcus aureus .

Complex Metal Center Ligands Biological Activity
[Ni(4-NB)₂(H₂O)₄]·2H₂ONi²⁺4-Nitrobenzoate, waterAntimicrobial
[Ag₂(3-NB)₂(DAC)]Ag⁺3-Nitrobenzoate, 1,2-diaminocyclohexaneAntifungal/Antibacterial

Crystallographic and Supramolecular Behavior

The compound forms diverse crystalline structures and cocrystals, influenced by hydrogen bonding and halogen interactions:

Key Crystallographic Data (from ):

Compound Formula Crystal System Density (g/cm³) Hydrogen Bonds
2c4n.aC₁₄H₁₂ClN₂O₆Triclinic1.577O–H···O, N–H···O
2c4n.bC₂₈H₂₄Cl₂N₄O₁₃Triclinic1.562N–H···O, C–H···Cl
2c4n.dC₁₂H₁₀ClN₃O₄Triclinic1.714N–H···O, Cl···S

Notable Interactions

  • Halogen bonding : Chlorine participates in weak interactions (e.g., Cl···S in 2c4n.d) .

  • π–π stacking : Observed in cocrystals with 3-aminobenzoic acid (centroid distance: 3.636 Å) .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4,5-dinitrobenzoic acid has been studied for its potential pharmacological properties. Its derivatives have shown promising activity against various biological targets:

  • Antibacterial Activity : Research has demonstrated that compounds derived from this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial growth through disruption of cellular processes.
  • Anticancer Potential : The compound's structural characteristics suggest potential anticancer properties. Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Environmental Science

The environmental impact of nitrobenzoic acids, including this compound, has been a subject of investigation due to their toxicity and persistence in ecosystems:

  • Toxicological Studies : Investigations into the toxic effects of this compound have revealed its potential to inhibit the growth of aquatic organisms, indicating environmental risks associated with its release .
  • Photolysis Products : The photolysis of this compound under UV light can lead to the formation of more toxic byproducts, which can further affect aquatic life . Understanding these processes is crucial for assessing the ecological risks of using such compounds.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

  • Synthesis of Derivatives : The compound is utilized to synthesize various derivatives that possess enhanced biological activities or novel properties . For instance, the acyl chlorides derived from it are used in further chemical reactions to create complex molecules.
  • Research on Reaction Mechanisms : Its unique reactivity allows chemists to study reaction mechanisms and develop new synthetic methodologies that can be applied to other compounds .

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain modifications to the nitro groups significantly enhanced antibacterial activity compared to the parent compound. This highlights the importance of structural optimization in drug development.

Case Study 2: Environmental Impact Analysis

Research conducted on the environmental persistence of nitrobenzoic acids showed that this compound could remain in aquatic environments for extended periods. This study emphasized the need for regulatory measures to control its use and disposal to mitigate ecological damage.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dinitrobenzoic acid involves its interaction with molecular targets and pathways . For example, it has been identified as a photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A. This process involves the conversion of its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine. This chemical approach offers insights into RNA modification biology and potential therapeutic applications.

Comparison with Similar Compounds

  • 4-Chloro-3,5-dinitrobenzoic acid
  • 2-Chloro-3,5-dinitrobenzoic acid
  • 3,5-Dinitrobenzoic acid

Comparison: 2-Chloro-4,5-dinitrobenzoic acid is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ringCompared to its isomers and other dinitrobenzoic acids, it may exhibit different physicochemical properties, such as acidity, solubility, and reactivity, making it suitable for specific research and industrial applications .

Biological Activity

2-Chloro-4,5-dinitrobenzoic acid (CDNBA) is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

This compound is characterized by its chemical formula C7H3ClN2O6C_7H_3ClN_2O_6. The presence of nitro groups (-NO2) and a chlorine atom significantly influences its reactivity and biological effects.

Antibacterial Activity

The antibacterial properties of CDNBA have been investigated in various studies. The mechanism of action is primarily attributed to the formation of free radicals through enzymatic bioreduction, which targets bacterial cells.

Table 1: Antibacterial Activity of CDNBA

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus39 µg/L
Escherichia coli39 µg/L
Pseudomonas aeruginosaNot specified

In a study evaluating the antibacterial efficacy of CDNBA and its metal complexes, it was found that these compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria. The complexes showed higher activity than the free ligand, particularly against Staphylococcus aureus .

Antifungal Activity

CDNBA also displays antifungal properties. It has been shown to be more effective than standard antifungal agents like clotrimazole against certain fungal strains.

Table 2: Antifungal Activity of CDNBA

FungiInhibition Concentration (IC50)
Candida albicansLower than clotrimazole
Aspergillus nigerLower than clotrimazole

The antifungal activity was assessed using the MTT assay, where CDNBA demonstrated a significant reduction in fungal cell viability at varying concentrations .

Anticancer Activity

The anticancer potential of CDNBA has been extensively studied. It has been found to induce apoptosis in various cancer cell lines, including lung (A549) and colon (Caco-2) adenocarcinoma cells.

Table 3: Anticancer Activity of CDNBA

Cell LineIC50 (µM)Growth Suppression (%) at 60 µM
A549 (Lung cancer)8.8275.70
Caco-2 (Colon cancer)0.0005372.70

In vitro studies indicated that CDNBA complexes could suppress cell proliferation effectively, with the IC50 values demonstrating potent activity against tumor cells . Flow cytometry analyses revealed that treatment with CDNBA led to cell cycle arrest in the G0/G1 phase, indicating its potential as an anticancer agent .

Case Studies

  • Study on Apoptosis Induction : A study assessed the effects of CDNBA on A549 lung cancer cells. The results indicated that treatment with CDNBA resulted in significant apoptosis, as evidenced by morphological changes and flow cytometry analysis showing increased sub-G1 populations .
  • Ecotoxicological Assessment : Another investigation focused on the ecotoxicity of CDNBA using Tetrahymena pyriformis. The median effective concentration (EC50) was determined to be approximately 104.7 µM, highlighting its potential environmental impact .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-4,5-dinitrobenzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves sequential nitration and chlorination of benzoic acid derivatives. For example, nitration of 4-chlorobenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield nitro-substituted intermediates. Subsequent chlorination or further nitration steps require precise stoichiometry to avoid over-nitration. Purity is ensured via recrystallization from ethanol/water mixtures . Optimization includes monitoring reaction progress using TLC and adjusting reaction temperature to minimize byproducts like regioisomers (e.g., 3,5-dinitro derivatives) .

Q. How can spectroscopic techniques confirm the substitution pattern of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The absence of aromatic protons in fully substituted derivatives necessitates analysis of carbonyl (C=O) and nitro (NO₂) group shifts. For example, carbonyl carbons in benzoic acids typically resonate at ~170 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups. Chlorine substitution is inferred from C-Cl stretches near 550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for C₇H₃ClN₂O₆) and fragmentation patterns help verify the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the crystal packing and hydrogen-bonding networks of nitro-substituted benzoic acids?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical for resolving structural ambiguities . For nitro-benzoic acids, hydrogen-bonding networks between carboxylic acid groups and nitro oxygen atoms often stabilize the crystal lattice. Challenges include refining disordered nitro groups; iterative cycles of least-squares refinement and electron density mapping are recommended. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of nitration in chloro-benzoic acid derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model nitration pathways. Key parameters include:

  • Electrostatic Potential Maps : Identify electron-deficient regions prone to nitration.
  • Activation Energies : Compare transition states for nitration at C-4 vs. C-5 positions.
    Studies on analogous compounds (e.g., 4-chloro-3,5-dinitrobenzoic acid) suggest meta-directing effects of chlorine and steric hindrance influence regioselectivity .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) for nitro-chloro benzoic acids?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Validate results via:

  • DSC/TGA : Differentiate polymorphs by melting enthalpy and decomposition profiles.
  • HPLC-PDA : Check for co-eluting impurities affecting melting point depression.
    Cross-reference with high-purity standards (e.g., CAS 118-97-8 for 4-chloro-3,5-dinitrobenzoic acid) and replicate synthesis under inert atmospheres to prevent oxidation .

Properties

CAS No.

33458-98-9

Molecular Formula

C7H3ClN2O6

Molecular Weight

246.56 g/mol

IUPAC Name

2-chloro-4,5-dinitrobenzoic acid

InChI

InChI=1S/C7H3ClN2O6/c8-4-2-6(10(15)16)5(9(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

YNOPZLWHBMWCPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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